(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
BenchChem offers high-quality (7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Emitters
Overview: This compound has garnered interest in the field of fluorescent emitters due to its unique structure and optical properties.
Applications:- Blue Multi-Resonance (MR) Emitters :
- Researchers have synthesized MR blue emitters, such as OBN-1 and OBN-2 , by fusing benzofuran fragments within B/N skeletons using a one-shot borylation synthesis method . These emitters exhibit new π-conjugated structures with alternate arrangements of HOMO–LUMO (highest occupied molecular orbital–lowest unoccupied molecular orbital) and extensive overlap distributions. They boast high oscillator strengths (f) and photoluminescence quantum yields (PLQYs) of up to 99.4% and 99.9% in toluene.
Substituted Benzo[b]furan Synthesis
Overview: The compound’s benzofuran moiety has also been explored for its synthetic versatility.
Applications:- Highly Substituted Benzo[b]furan Synthesis :
- Researchers have discovered an unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides. This involves charge-accelerated [3,3]-sigmatropic rearrangement and subsequent substituent migration, leading to various highly substituted benzofurans. These include multiaryl-substituted and fully substituted benzofurans, highlighting the compound’s potential in synthetic chemistry .
Mechanism of Action
Benzofuran derivatives
Benzofuran is a heterocyclic compound that is found in various branches of chemical research, including polymer and dye industries . Benzofuran derivatives have a wide range of biological and pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, anti-AD, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities . They can also be used as bone anabolic agents, and fluorescent sensors for analgesics .
Pyrrolo[3,4-d]pyrimidin derivatives
Pyrrolo[3,4-d]pyrimidin is a type of indole derivative. Indole derivatives have shown significant biological potential, including antiproliferative and antiviral activity .
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-26-16-4-2-3-13-9-17(28-18(13)16)19(25)24-11-14-10-21-20(22-15(14)12-24)23-5-7-27-8-6-23/h2-4,9-10H,5-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMNFXPWMQXWAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone |
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